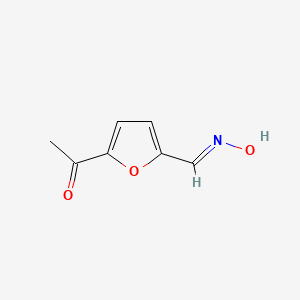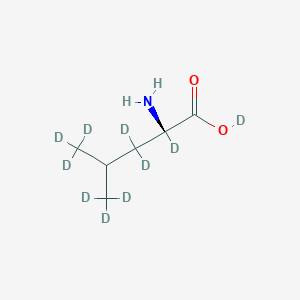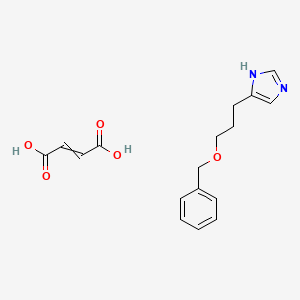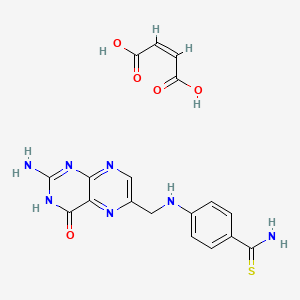
N-Cyclohexyl-4-(1H-imidazol-4-yl)-1-piperidinecarbothioamide maleate salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thioperamide maleate salt is a potent and selective antagonist of the histamine H3 receptor and also acts as an antagonist of the histamine H4 receptor . It is capable of crossing the blood-brain barrier, making it a valuable tool in neuroscience research . The compound is known for its ability to enhance the activity of histaminergic neurons by blocking autoreceptors, leading to greater release of histamine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Thioperamide maleate salt is synthesized through a multi-step process. The key steps involve the formation of the thiourea derivative and its subsequent reaction with maleic acid to form the maleate salt . The synthetic route typically involves the following steps:
Formation of the thiourea derivative: This involves the reaction of N-cyclohexyl-4-(1H-imidazol-4-yl)-1-piperidinecarbothioamide with appropriate reagents under controlled conditions.
Formation of the maleate salt: The thiourea derivative is then reacted with maleic acid to form the maleate salt.
Industrial Production Methods
Industrial production of thioperamide maleate salt follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Solvent selection, temperature control, and purification steps are critical in the industrial production process .
Analyse Chemischer Reaktionen
Types of Reactions
Thioperamide maleate salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the thiourea group.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the imidazole ring .
Wissenschaftliche Forschungsanwendungen
Thioperamide maleate salt has a wide range of scientific research applications, including:
Wirkmechanismus
Thioperamide maleate salt exerts its effects by antagonizing histamine H3 and H4 receptors. By blocking these receptors, the compound prevents the negative feedback regulation of histamine release, leading to increased histamine levels in the brain . This enhanced histaminergic activity promotes wakefulness and improves memory consolidation . The molecular targets include histamine autoreceptors, and the pathways involved are related to histaminergic neurotransmission .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ciproxifan: Another histamine H3 receptor antagonist with similar properties but different chemical structure.
Clobenpropit: A potent H3 receptor antagonist with additional H4 receptor activity.
Pitolisant: A selective H3 receptor antagonist used clinically for the treatment of narcolepsy.
Uniqueness
Thioperamide maleate salt is unique due to its dual antagonistic activity on both H3 and H4 receptors, which is not commonly found in other similar compounds. This dual activity makes it a valuable tool for studying the complex roles of histamine in the central nervous system and peripheral tissues .
Eigenschaften
Molekularformel |
C18H17N7O5S |
|---|---|
Molekulargewicht |
443.4 g/mol |
IUPAC-Name |
4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzenecarbothioamide;(Z)-but-2-enedioic acid |
InChI |
InChI=1S/C14H13N7OS.C4H4O4/c15-11(23)7-1-3-8(4-2-7)17-5-9-6-18-12-10(19-9)13(22)21-14(16)20-12;5-3(6)1-2-4(7)8/h1-4,6,17H,5H2,(H2,15,23)(H3,16,18,20,21,22);1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI-Schlüssel |
MXIUGLOCFIABCE-BTJKTKAUSA-N |
Isomerische SMILES |
C1=CC(=CC=C1C(=S)N)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N.C(=C\C(=O)O)\C(=O)O |
Kanonische SMILES |
C1=CC(=CC=C1C(=S)N)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


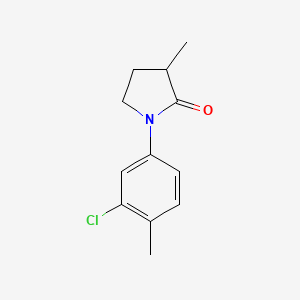
![4,7-Methano-1,3-dioxolo[4,5-c]pyridine-6-methanol,hexahydro-2,2-dimethyl-,(3aS,4R,6R,7R,7aR)-(9CI)](/img/structure/B13826179.png)
![(1R,4S,7S,10S,16S,19S,22S,25S,28S,31R,36R,39S,42S,45S,52R,55S)-39,42-bis(4-aminobutyl)-N-[2-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]-28,55-bis(2-amino-2-oxoethyl)-4-(3-amino-3-oxopropyl)-52-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]-16,19,22-tris[(2S)-butan-2-yl]-25-(3-carbamimidamidopropyl)-7-(1H-imidazol-4-ylmethyl)-45-(1H-indol-3-ylmethyl)-3,6,9,15,18,21,24,27,30,38,41,44,47,53,56-pentadecaoxo-33,34,49,50-tetrathia-2,5,8,14,17,20,23,26,29,37,40,43,46,54,57-pentadecazatricyclo[29.16.10.010,14]heptapentacontane-36-carboxamide](/img/structure/B13826191.png)
![(3S,3'S,6S,6'S)-6,6'-((1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaene-1,18-diyl)bis(1,5,5-trimethyl-7-oxabicyclo[4.1.0]heptan-3-ol)](/img/structure/B13826203.png)
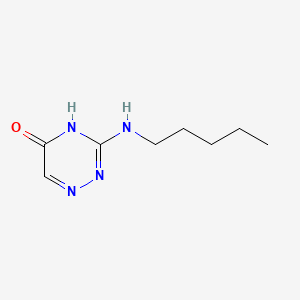
![(2R)-2-hydroxy-2-[(2S,3R,4R)-2,3,4-trihydroxy-5-oxooxolan-2-yl]acetic acid](/img/structure/B13826217.png)
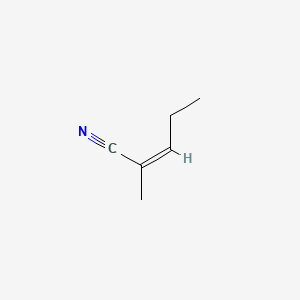
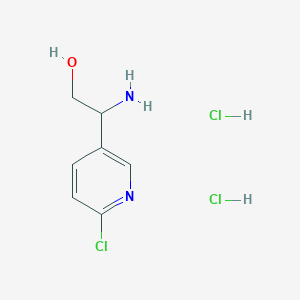
![Acetamide,N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-pyrimidin-5-YL)-2-[(4-oxo-2-phenyl-4H-1-benzopyran-7-YL)oxy]-](/img/structure/B13826227.png)

